molecular formula C13H14N2O3S2 B2920647 N-[4-(methylsulfamoyl)phenyl]-2-(thiophen-2-yl)acetamide CAS No. 692762-36-0

N-[4-(methylsulfamoyl)phenyl]-2-(thiophen-2-yl)acetamide

Cat. No.: B2920647
CAS No.: 692762-36-0
M. Wt: 310.39
InChI Key: QDYGRIXXTRMFIB-UHFFFAOYSA-N
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Description

N-[4-(methylsulfamoyl)phenyl]-2-(thiophen-2-yl)acetamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring and a thiophene ring. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry.

Mechanism of Action

Target of Action

Similar compounds have been evaluated for antiproliferative activity against human cancer cell lines . This suggests that the compound could potentially target proteins or enzymes involved in cell proliferation.

Mode of Action

It’s worth noting that similar compounds have shown to inhibit the clonal formation and migration of cancer cells . This suggests that the compound might interact with its targets to induce cell cycle arrest, thereby inhibiting the proliferation of cells.

Biochemical Pathways

Similar compounds have been found to promote the accumulation of reactive oxygen species in cells . This suggests that the compound might affect pathways related to oxidative stress and apoptosis.

Result of Action

Similar compounds have been found to induce apoptosis in a concentration-dependent and time-dependent manner . This suggests that the compound might lead to programmed cell death as a result of its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(methylsulfamoyl)phenyl]-2-(thiophen-2-yl)acetamide typically involves the reaction of 4-(methylsulfamoyl)aniline with thiophene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems also ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-(methylsulfamoyl)phenyl]-2-(thiophen-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the structure.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.

Scientific Research Applications

N-[4-(methylsulfamoyl)phenyl]-2-(thiophen-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide moiety.

    Medicine: Explored for its potential therapeutic effects in treating bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(methylsulfamoyl)phenyl]-2-(thiophen-2-yl)acetamide is unique due to the presence of both a sulfonamide group and a thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[4-(methylsulfamoyl)phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c1-14-20(17,18)12-6-4-10(5-7-12)15-13(16)9-11-3-2-8-19-11/h2-8,14H,9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYGRIXXTRMFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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